5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Chemical Reactions Analysis
The chemical reactions involving 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl derivatives are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial and Antiviral Properties
- Novel 1,2,4-triazole derivatives, including compounds structurally related to 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and found to possess good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).
- A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives demonstrated strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of the spirothiazolidinone scaffold in antiviral drug development (Apaydın et al., 2020).
Anticancer and Antidiabetic Potential
- Spirothiazolidinones analogs, structurally related to the compound , have been synthesized and some showed significantly high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, compounds from this study exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, indicating their antidiabetic applications (Flefel et al., 2019).
Structural Elucidation
- The structural elucidation of benzothiazinone BTZ043, which shares a similar 1,4-dioxa-8-azaspiro[4.5]decan moiety, has been reported. This study provides insights into the chiral properties and diastereomeric conformers of such compounds, useful for understanding the chemical behavior and potential applications of this compound (Richter et al., 2022).
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-2-13-19-17-22(20-13)16(23)15(27-17)14(12-4-3-11-26-12)21-7-5-18(6-8-21)24-9-10-25-18/h3-4,11,14,23H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLNMFGGXGDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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